molecular formula C8H10ClFN2 B13430002 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride

Cat. No.: B13430002
M. Wt: 188.63 g/mol
InChI Key: PTAQPLVREIRKFA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10FN2·HCl. It is a cyclopropane derivative with a fluorinated pyridine ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a pyridine derivative. The reaction conditions often include the use of a fluorinated pyridine precursor, a cyclopropanating agent, and a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce different functional groups onto the cyclopropane ring .

Scientific Research Applications

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
  • 1-(3-Chloro-4-pyridyl)cyclopropanamine hydrochloride
  • 1-(3-Bromo-4-pyridyl)cyclopropanamine hydrochloride

Uniqueness

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(3-fluoropyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

PTAQPLVREIRKFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)F)N.Cl

Origin of Product

United States

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